molecular formula C14H15N7O3 B11361718 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide

Cat. No.: B11361718
M. Wt: 329.31 g/mol
InChI Key: BABHUTJXODEEIN-UHFFFAOYSA-N
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Description

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is a complex organic compound that features a combination of oxadiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and tetrazole intermediates. The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The tetrazole ring is often formed by the reaction of nitriles with azides in the presence of a catalyst such as copper(I) salts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole and tetrazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is unique due to its combination of oxadiazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development in various fields.

Properties

Molecular Formula

C14H15N7O3

Molecular Weight

329.31 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)butanamide

InChI

InChI=1S/C14H15N7O3/c1-23-10-7-5-9(6-8-10)13-16-12(24-19-13)4-2-3-11(22)15-14-17-20-21-18-14/h5-8H,2-4H2,1H3,(H2,15,17,18,20,21,22)

InChI Key

BABHUTJXODEEIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NNN=N3

Origin of Product

United States

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